molecular formula C20H19FN2O2 B2996024 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol CAS No. 308298-35-3

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol

Cat. No.: B2996024
CAS No.: 308298-35-3
M. Wt: 338.382
InChI Key: WUUASRHRNXRJTE-UHFFFAOYSA-N
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Description

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol: is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it suitable for applications such as drug discovery, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol typically involves the reaction of 4-fluorobenzaldehyde with morpholine and 8-hydroxyquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-((4-Chlorophenyl)(morpholino)methyl)quinolin-8-ol
  • 7-((4-Bromophenyl)(morpholino)methyl)quinolin-8-ol
  • 7-((4-Methylphenyl)(morpholino)methyl)quinolin-8-ol

Uniqueness

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-[(4-fluorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-16-6-3-15(4-7-16)19(23-10-12-25-13-11-23)17-8-5-14-2-1-9-22-18(14)20(17)24/h1-9,19,24H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUASRHRNXRJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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